Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643304
InChI: InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-15-10-8-14(9-11-15)20-13-7-5-4-6-12-18/h8-11,18H,4-7,12-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO
Molecular Formula: C17H26O5
Molecular Weight: 310.4 g/mol

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate

CAS No.:

Cat. No.: VC13643304

Molecular Formula: C17H26O5

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate -

Specification

Molecular Formula C17H26O5
Molecular Weight 310.4 g/mol
IUPAC Name tert-butyl [4-(6-hydroxyhexoxy)phenyl] carbonate
Standard InChI InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-15-10-8-14(9-11-15)20-13-7-5-4-6-12-18/h8-11,18H,4-7,12-13H2,1-3H3
Standard InChI Key NGSCDSGWERFJEK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO
Canonical SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO

Introduction

Chemical Identification and Structural Properties

Molecular Identity

Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate belongs to the class of organic carbonates, characterized by a tert-butyl carbonate group linked to a phenoxyhexanol moiety. Its systematic IUPAC name is tert-butyl 6-(4-hydroxyphenoxy)hexyl carbonate, reflecting the substitution pattern on the benzene ring and the six-carbon hydroxyalkyl chain .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number2443966-78-5
Molecular FormulaC₁₇H₂₆O₅
Molecular Weight310.4 g/mol
SynonymsJQ-9090; CS-B1652
AppearanceWhite to off-white solid

Structural Features

The compound’s structure combines a tert-butyl carbonate protecting group with a 4-hydroxyphenoxyhexanol backbone. The hydroxyhexyl chain introduces hydrophilicity, while the tert-butyl group enhances steric protection of the carbonate functionality . Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic signals:

  • ¹H-NMR: δ 1.3–1.5 ppm (tert-butyl CH₃), δ 3.5–3.7 ppm (hydroxyhexyl -CH₂-O-), δ 6.8–7.2 ppm (aromatic protons) .

  • ¹³C-NMR: δ 28–30 ppm (tert-butyl CH₃), δ 62–66 ppm (hydroxyhexyl -CH₂-O-), δ 155–160 ppm (carbonate carbonyl) .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a three-step sequence involving oxidation, Passerini reaction, and hydrolysis, as demonstrated in analogous systems .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurpose
OxidationPhI(OAc)₂, TEMPO, CH₂Cl₂, 4 hConverts primary alcohol to aldehyde
Passerini2-Bromo-6-isocyanopyridine, 60 hForms α-acyloxyamide intermediate
HydrolysisNaOH/MeOH, 16 hCleaves ester to yield hydroxy acid

In a typical procedure, 6-hydroxyhexanol derivatives are oxidized to aldehydes using iodobenzene diacetate (PhI(OAc)₂) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) . The resulting aldehyde undergoes a Passerini reaction with 2-bromo-6-isocyanopyridine to form an α-acyloxyamide, which is subsequently hydrolyzed under basic conditions to yield the final product .

Analytical Characterization

Purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradients), with final characterization by:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M + Na]⁺ at m/z 333.1782 (calculated for C₁₇H₂₆O₅Na) .

  • Infrared Spectroscopy (IR): Peaks at 1750–1770 cm⁻¹ (carbonate C=O stretch) and 3200–3400 cm⁻¹ (hydroxyl -OH stretch) .

Applications in Organic Synthesis

Protecting Group Strategy

The tert-butyl carbonate group serves as a transient protecting group for hydroxyl functionalities in multi-step syntheses. Its stability under acidic conditions and selective deprotection using trifluoroacetic acid (TFA) make it ideal for constructing complex molecules like polyketides and peptidomimetics .

Intermediate in Medicinal Chemistry

Analogues of this compound have been employed in the synthesis of α-hydroxy acids, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics . The hydroxyhexyl chain enhances solubility, facilitating reactions in polar aprotic solvents like DMF or THF .

ParameterRecommendation
Skin ContactWash with soap/water; consult physician if irritated
Eye ExposureFlush with water for 15 minutes
InhalationMove to fresh air
StorageKeep in sealed container at 2–8°C

Environmental Considerations

No specific ecotoxicity data are available, but its structural similarity to aromatic ethers suggests moderate persistence in aquatic systems. Disposal should follow institutional guidelines for organic carbonates .

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